molecular formula C8H4BrNNaO2S B15131405 CID 155819494

CID 155819494

Cat. No.: B15131405
M. Wt: 281.08 g/mol
InChI Key: KSSQZLKTVBTHHI-UHFFFAOYSA-N
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Description

No structural, synthetic, or functional data for CID 155819494 are documented in the provided sources. In general, PubChem CIDs are unique identifiers for chemical entities, and their properties must be retrieved from authoritative databases like PubChem, ChEMBL, or SciFinder.

Properties

Molecular Formula

C8H4BrNNaO2S

Molecular Weight

281.08 g/mol

InChI

InChI=1S/C8H4BrNO2S.Na/c9-4-1-2-5-6(3-4)13-7(10-5)8(11)12;/h1-3H,(H,11,12);

InChI Key

KSSQZLKTVBTHHI-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Br)SC(=N2)C(=O)O.[Na]

Origin of Product

United States

Preparation Methods

The synthesis of sodium 6-bromo-1,3-benzothiazole-2-carboxylate typically involves the bromination of 1,3-benzothiazole followed by carboxylation and subsequent neutralization with sodium hydroxide. The general synthetic route can be summarized as follows:

Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to improve yield and efficiency .

Chemical Reactions Analysis

Sodium 6-bromo-1,3-benzothiazole-2-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 6-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiols or thioethers.

    Cyclization Reactions: The carboxylate group can participate in cyclization reactions to form various heterocyclic compounds.

The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of sodium 6-bromo-1,3-benzothiazole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, leading to inhibition or activation of biological processes. For example, it may inhibit enzymes involved in cell division, leading to anticancer effects, or interfere with microbial cell wall synthesis, resulting in antimicrobial activity .

Comparison with Similar Compounds

Recommendations for Future Research

To conduct a rigorous comparison, the following steps are advised (derived from ):

Synthesis and Characterization : Obtain NMR, HRMS, and X-ray crystallography data to confirm this compound’s structure.

Database Mining : Use tools like Reaxys or SciFinder to identify structural analogs (e.g., via Tanimoto similarity >85%).

Bioactivity Profiling : Compare IC50 values, metabolic stability, and toxicity using assays referenced for CID 46907796 .

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